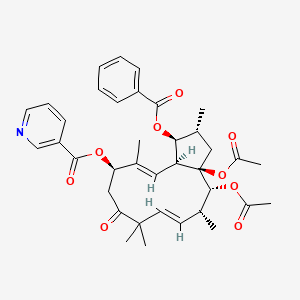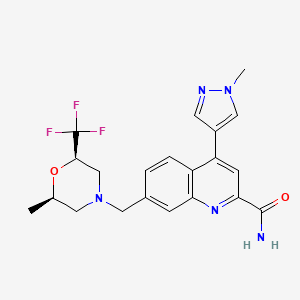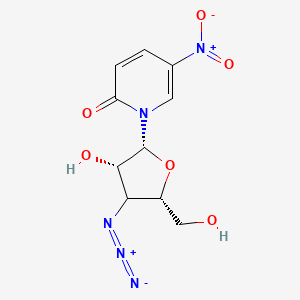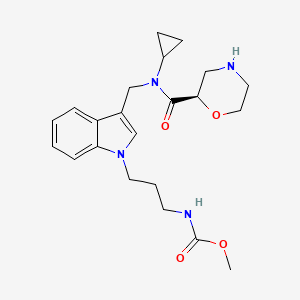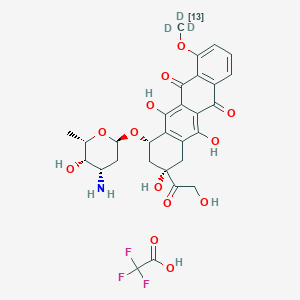
Doxorubicin-13C,3d (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxorubicin-13C,3d (TFA) is a labeled derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. The labeling with carbon-13 and deuterium allows for detailed studies of the compound’s pharmacokinetics and metabolism. Doxorubicin itself is known for its efficacy in treating various cancers, including breast cancer, leukemia, and lymphomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicin-13C,3d (TFA) involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of Doxorubicin-13C,3d (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the incorporation of the isotopes .
Chemical Reactions Analysis
Types of Reactions
Doxorubicin-13C,3d (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, contributing to the compound’s cytotoxic effects.
Reduction: The ketone group in doxorubicin can be reduced to form doxorubicinol, a metabolite with different biological activity.
Substitution: The anthracycline ring can undergo substitution reactions, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include doxorubicinol and other metabolites that can be studied to understand the compound’s pharmacokinetics and toxicity .
Scientific Research Applications
Doxorubicin-13C,3d (TFA) is extensively used in scientific research due to its labeled isotopes, which allow for detailed tracking and analysis. Some key applications include:
Chemistry: Used to study the compound’s chemical behavior and interactions with other molecules.
Biology: Employed in cellular studies to understand its uptake, distribution, and metabolism within cells.
Medicine: Utilized in pharmacokinetic studies to determine the distribution and elimination of the drug in the body.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the toxicity of doxorubicin
Mechanism of Action
Doxorubicin-13C,3d (TFA) exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects. Key molecular targets include DNA-associated enzymes and various signaling pathways involved in apoptosis .
Comparison with Similar Compounds
Similar Compounds
Doxorubicinol-13C,d3 (TFA): Another labeled derivative with similar applications in research.
Daunorubicin: A structurally similar anthracycline with slightly different pharmacological properties.
Epirubicin: An epimer of doxorubicin with reduced cardiotoxicity
Uniqueness
Doxorubicin-13C,3d (TFA) is unique due to its specific labeling with carbon-13 and deuterium, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of doxorubicin, leading to improved drug formulations and therapeutic strategies .
Properties
Molecular Formula |
C29H30F3NO13 |
|---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H29NO11.C2HF3O2/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;3-2(4,5)1(6)7/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;(H,6,7)/t10-,13-,15-,17-,22+,27-;/m0./s1/i2+1D3; |
InChI Key |
UDTIHEAQOFADHN-BDMDSJEGSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


